Enhanced Lipophilicity and Metabolic Stability for CNS Penetration
The target compound exhibits a predicted XLogP3 of 2.4, which is significantly higher than that of the non-fluorinated analog 5-nitro-1H-benzo[d]imidazole (CAS 94-52-0, XLogP3 not available, but expected to be lower due to absence of lipophilic difluoromethyl group) [1]. This increased lipophilicity, combined with the metabolic stability conferred by the difluoromethyl group, is a key advantage for CNS drug design where optimal logP values between 2-5 are desired for blood-brain barrier penetration [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.4 |
| Comparator Or Baseline | 5-nitro-1H-benzo[d]imidazole (no difluoromethyl group): XLogP3 data not available, but expected to be lower |
| Quantified Difference | Not calculable (predicted value vs. unavailable data) |
| Conditions | Predicted XLogP3 computed by PubChem (release 2021.05.07) |
Why This Matters
This differentiation is critical for medicinal chemists selecting building blocks for CNS-targeted drugs, as the difluoromethyl group improves both lipophilicity and metabolic stability compared to non-fluorinated analogs.
- [1] PubChem CID 22036851: 2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole. National Center for Biotechnology Information (2026). View Source
- [2] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. View Source
